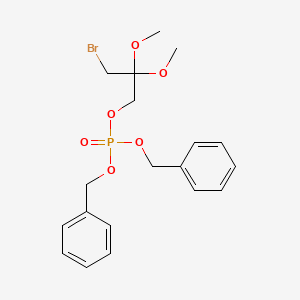
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester is a chemical compound with a complex structure that includes bromine, methoxy groups, and phenylmethyl groups
Méthodes De Préparation
The synthesis of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester typically involves multiple steps. The synthetic route often starts with the preparation of 3-bromo-2,2-dimethoxypropyl alcohol, which is then reacted with phosphoric acid derivatives to form the ester. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of methoxy groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester can be compared with similar compounds such as:
Phosphoric acid tris(2,2-dimethoxypropyl) ester: Lacks the bromine atoms, resulting in different reactivity and applications.
Phosphoric acid, 3-chloro-2,2-dimethoxypropyl bis(phenylmethyl) ester: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(methyl) ester: Has methyl groups instead of phenylmethyl groups, affecting its physical and chemical properties. These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its applications
Propriétés
Numéro CAS |
194022-79-2 |
|---|---|
Formule moléculaire |
C19H24BrO6P |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
dibenzyl (3-bromo-2,2-dimethoxypropyl) phosphate |
InChI |
InChI=1S/C19H24BrO6P/c1-22-19(15-20,23-2)16-26-27(21,24-13-17-9-5-3-6-10-17)25-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clé InChI |
MJBJVQXNQNAHQG-UHFFFAOYSA-N |
SMILES canonique |
COC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


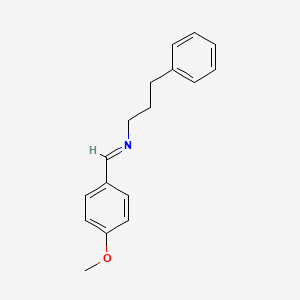
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
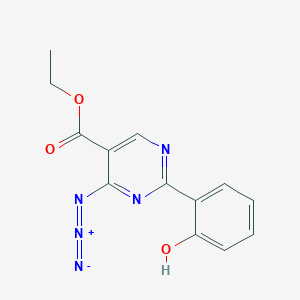
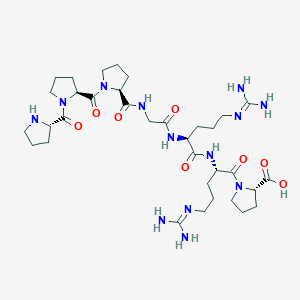
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)
![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
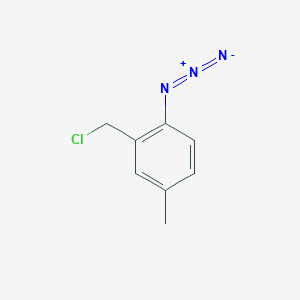
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
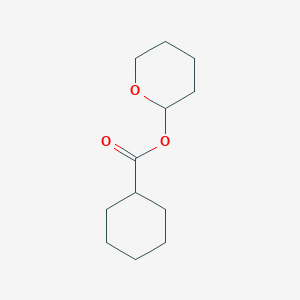
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
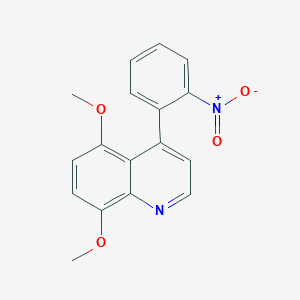
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
